4-Oxo-4-(2-oxocyclohexyl)butyric acid
Description
4-Oxo-4-(2-oxocyclohexyl)butyric acid is a cyclic ketone-substituted butyric acid derivative characterized by a 2-oxocyclohexyl group attached to the γ-carbon of the butyric acid backbone. This compound is synthesized via hydrolysis of intermediates such as 4-(2-oxocyclohexyl)butanenitrile , with structural confirmation through infrared spectroscopy and mixed melting point analysis to differentiate it from rearrangement products like 4-(2-oxocyclohexyl)butyric acid .
Properties
CAS No. |
711-91-1 |
|---|---|
Molecular Formula |
C10H14O4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
4-oxo-4-(2-oxocyclohexyl)butanoic acid |
InChI |
InChI=1S/C10H14O4/c11-8-4-2-1-3-7(8)9(12)5-6-10(13)14/h7H,1-6H2,(H,13,14) |
InChI Key |
VIMBGBOPFXUTIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)C(=O)CCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Biological Activity : The chlorophenyl-cyclohexyl substituent in Esfar contributes to its pharmaceutical activity, likely due to improved lipid solubility and target binding .
- Synthetic Routes : Most derivatives (e.g., thienyl, pyridyl) are synthesized via nucleophilic acyl substitution using succinic anhydride and appropriate nucleophiles , whereas the 2-oxocyclohexyl variant involves nitrile hydrolysis .
Physicochemical Properties
Solubility and Stability
- Hydrophobicity : Compounds with aromatic or aliphatic substituents (e.g., pyrenyl, pentylphenyl) exhibit low water solubility, as seen in 4-oxo-4-(1-pyrenyl)butyric acid (insoluble in water) .
- Acid Strength : The carboxylic acid group ensures pH-dependent solubility, with pKa values typically ~4.5–5.0, similar to butyric acid derivatives .
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